2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
CAS No.: 215530-59-9
Cat. No.: VC3795544
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215530-59-9 |
|---|---|
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 2-tert-butyl-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |
| Standard InChI | InChI=1S/C9H11ClN4/c1-9(2,3)8-11-7-5-4-6(10)12-14(7)13-8/h4-5H,1-3H3 |
| Standard InChI Key | UPMICOYKKFCFLK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl |
| Canonical SMILES | CC(C)(C)C1=NN2C(=N1)C=CC(=N2)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
2-(tert-Butyl)-6-chloro- triazolo[1,5-b]pyridazine is systematically named according to IUPAC guidelines as 2-tert-butyl-6-chloro-[1, triazolo[1,5-b]pyridazine. Its molecular formula is C₉H₁₁ClN₄, with a molar mass of 210.66 g/mol. The structure comprises a bicyclic system where a triazole ring (positions 1,2,4) is fused to a pyridazine ring (positions 1,5-b), with substituents at the 2- and 6-positions (tert-butyl and chlorine, respectively).
Table 1: Key Molecular Properties
Physicochemical Properties
The tert-butyl group enhances lipophilicity (predicted logP: ~2.8), while the chlorine atom contributes to electrophilicity. Experimental data suggest a density of 1.43–1.96 g/cm³ and a pKa of -4.65 to -2.18 for related triazolopyridazine derivatives . These properties influence solubility, with the compound being sparingly soluble in water but miscible in polar organic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Features
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NMR: The tert-butyl group typically shows a singlet at δ 1.4–1.6 ppm (¹H) and δ 28–32 ppm (¹³C). The pyridazine protons resonate as doublets between δ 7.5–8.5 ppm.
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MS: ESI-MS exhibits a molecular ion peak at m/z 211.06 [M+H]⁺, with fragmentation patterns indicating loss of Cl (35.45 Da) and tert-butyl (57.07 Da) groups.
Synthesis and Optimization
General Synthetic Routes
The synthesis involves a multi-step sequence starting from pyridazine precursors. A common approach includes:
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Cyclocondensation: Reaction of 3-amino-6-chloropyridazine with tert-butyl isocyanate to form the triazole ring.
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Functionalization: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | tert-Butyl isocyanate, DMF, 80°C | 65–75 |
| Chlorination | POCl₃, reflux | 80–85 |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95 purity |
Catalytic Innovations
Recent advancements employ transition metal catalysts (e.g., Pd/Cu) for C–N coupling reactions, improving regioselectivity and reducing side products . For example, Suzuki-Miyaura cross-coupling has been utilized to introduce aryl groups at the 6-position, though this remains underexplored for the title compound .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | H302 | Avoid ingestion |
| Skin irritation | H315 | Wear protective clothing |
| Eye damage | H319 | Use face shields |
Environmental Impact
Predicted biodegradation is low (BIOWIN 0.05), indicating persistence in aquatic systems. Disposal should follow incineration or controlled landfill protocols .
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